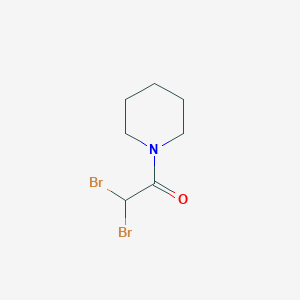
Piperidine, 1-(dibromoacetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-(dibromoacetyl)- is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperidine, 1-(dibromoacetyl)- typically involves the reaction of piperidine with dibromoacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{Piperidine} + \text{Dibromoacetyl chloride} \rightarrow \text{Piperidine, 1-(dibromoacetyl)-} + \text{HCl} ]
Industrial Production Methods: Industrial production of piperidine derivatives often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Piperidine, 1-(dibromoacetyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dibromoacetyl group to a simpler acetyl group.
Substitution: The dibromoacetyl group can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium tert-butoxide.
Major Products:
Oxidation: N-oxides of piperidine derivatives.
Reduction: Piperidine, 1-(acetyl)-.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Piperidine, 1-(dibromoacetyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of piperidine, 1-(dibromoacetyl)- involves its interaction with various molecular targets. The dibromoacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of certain enzymes, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Piperidine: The parent compound, which lacks the dibromoacetyl group.
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with a different electronic structure.
Piperazine: A six-membered ring containing two nitrogen atoms.
Uniqueness: Piperidine, 1-(dibromoacetyl)- is unique due to the presence of the dibromoacetyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2296-54-0 |
|---|---|
Molecular Formula |
C7H11Br2NO |
Molecular Weight |
284.98 g/mol |
IUPAC Name |
2,2-dibromo-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C7H11Br2NO/c8-6(9)7(11)10-4-2-1-3-5-10/h6H,1-5H2 |
InChI Key |
KKOUMFYRRFGBFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-Fluorocyclopropyl)carbonyl]-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide](/img/structure/B14753163.png)
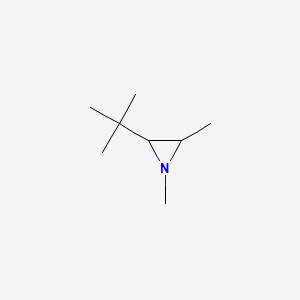

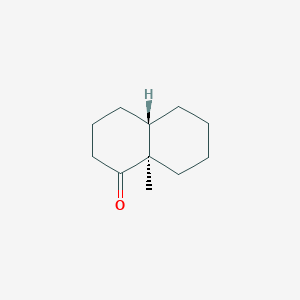
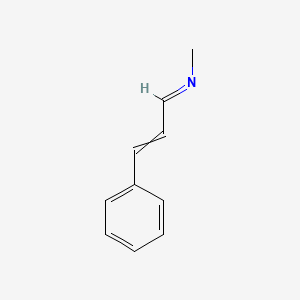
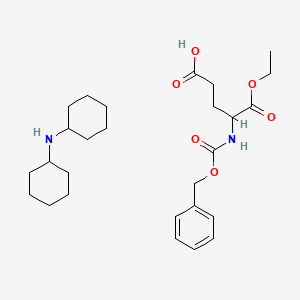
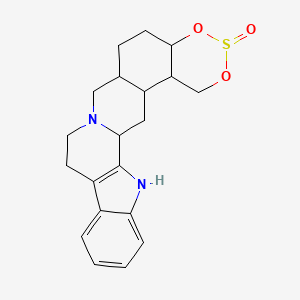
![Thiireno[b]quinoxaline](/img/structure/B14753198.png)
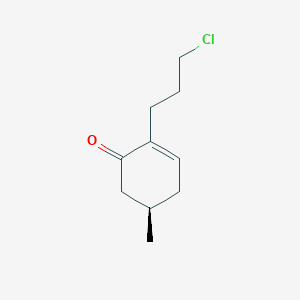
![Ethanone, 1-[1-[(difluoroboryl)oxy]-2-naphthalenyl]-](/img/structure/B14753211.png)
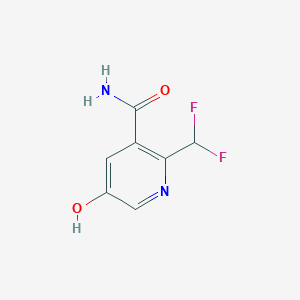
![Benzo[f][1,7]naphthyridine](/img/structure/B14753223.png)
![1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane](/img/structure/B14753227.png)

